molecular formula C10H11N3O4 B8376195 1-[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-ethanol

1-[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-ethanol

Cat. No.: B8376195
M. Wt: 237.21 g/mol
InChI Key: SXDULBUYYQGDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-ethanol is a useful research compound. Its molecular formula is C10H11N3O4 and its molecular weight is 237.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

1-[5-[(3-nitropyrazol-1-yl)methyl]furan-2-yl]ethanol

InChI

InChI=1S/C10H11N3O4/c1-7(14)9-3-2-8(17-9)6-12-5-4-10(11-12)13(15)16/h2-5,7,14H,6H2,1H3

InChI Key

SXDULBUYYQGDAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)CN2C=CC(=N2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-(3-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde (10.50 g, 47.47 mmol) in THF (479.2 mL) was treated at −78° C. with methylmagnesium bromide (47.47 mL of a 1M solution in THF, 47.47 mmol). The reaction mixture was stirred at −78° C. for 4 h. It was then poured in sat. aq. NH4Cl (450 mL). The aq. phase was extracted with EA (2×500 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (50:50 hept-EA) gave the title compound as a mixture with 5-(3-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde. TLC: rf (50:50 hept-EA)=0.24. LC-MS-conditions 02: tR=0.78 min. 1H NMR (400 MHz, CDCl3) characteristic signals 81.53 (d, J=6.5 Hz, 3H), 2.15-2.24 (m, 1H), 4.81-4.91 (m, 1H), 5.35 (s, 2H), 6.24 (d, J=3.0 Hz, 1H), 6.43 (d, J=3.3 Hz, 1H), 6.89 (d, J=2.3 Hz, 1H), 7.49 (d, J=2.5 Hz, 1H).
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450 mL
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